1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that features a trifluoromethyl group attached to a tetrahydroisoquinoline skeleton. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF₃I) and catalysts like iridium or ruthenium complexes under photoredox conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. Utilizing cesium fluoride as a fluorine source and optimizing reaction conditions for high yield and purity are crucial steps in the industrial process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with modified functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)isoquinoline
- 1-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives
Comparison: this compound stands out due to its unique combination of the trifluoromethyl group and the tetrahydroisoquinoline scaffold. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Properties
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4,9,14H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNWJQUAKFPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113721-77-0 | |
Record name | 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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